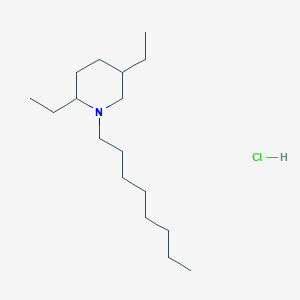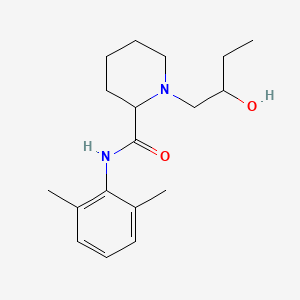methyl}thymidine CAS No. 64722-90-3](/img/structure/B14489555.png)
5'-O-{[4-(Carboxymethoxy)phenyl](diphenyl)methyl}thymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-{4-(Carboxymethoxy)phenylmethyl}thymidine is a synthetic organic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis.
Méthodes De Préparation
The synthesis of 5’-O-{4-(Carboxymethoxy)phenylmethyl}thymidine typically involves multiple steps, starting from thymidine. The process includes the protection of hydroxyl groups, introduction of the carboxymethoxyphenyl group, and subsequent deprotection. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific solvents, catalysts, and temperature control.
Analyse Des Réactions Chimiques
5’-O-{4-(Carboxymethoxy)phenylmethyl}thymidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5’-O-{4-(Carboxymethoxy)phenylmethyl}thymidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound may be used in the development of new materials or as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 5’-O-{4-(Carboxymethoxy)phenylmethyl}thymidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Similar compounds to 5’-O-{4-(Carboxymethoxy)phenylmethyl}thymidine include other nucleoside analogs such as:
Zidovudine: Used in the treatment of HIV.
Gemcitabine: Used in cancer therapy.
Acyclovir: Used in the treatment of herpes infections. What sets 5’-O-{4-(Carboxymethoxy)phenylmethyl}thymidine apart is its unique structure, which may confer specific properties or advantages in certain applications.
Propriétés
Numéro CAS |
64722-90-3 |
|---|---|
Formule moléculaire |
C31H30N2O8 |
Poids moléculaire |
558.6 g/mol |
Nom IUPAC |
2-[4-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-diphenylmethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C31H30N2O8/c1-20-17-33(30(38)32-29(20)37)27-16-25(34)26(41-27)18-40-31(21-8-4-2-5-9-21,22-10-6-3-7-11-22)23-12-14-24(15-13-23)39-19-28(35)36/h2-15,17,25-27,34H,16,18-19H2,1H3,(H,35,36)(H,32,37,38)/t25-,26+,27+/m0/s1 |
Clé InChI |
FHTNSNQDROOYJV-OYUWMTPXSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OCC(=O)O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)




![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)


